molecular formula C9H6INO3 B1313744 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 913194-96-4

6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B1313744
CAS No.: 913194-96-4
M. Wt: 303.05 g/mol
InChI Key: ARJUBKFFRMOQTO-UHFFFAOYSA-N
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Description

6-Iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C9H6INO3 It is a derivative of benzoxazine, characterized by the presence of an iodine atom at the 6th position and a methyl group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the iodination of a precursor benzoxazine compound. One common method involves the reaction of 8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione.

Scientific Research Applications

6-Iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The iodine atom and the benzoxazine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
  • 6-Bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
  • 6-Fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Uniqueness

6-Iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom increases the compound’s reactivity and potential for forming new derivatives with enhanced activities. Compared to its chloro, bromo, and fluoro analogs, the iodo derivative often exhibits higher reactivity and different biological effects .

Properties

IUPAC Name

6-iodo-8-methyl-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO3/c1-4-2-5(10)3-6-7(4)11-9(13)14-8(6)12/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJUBKFFRMOQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)OC2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458487
Record name 6-Iodo-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913194-96-4
Record name 6-Iodo-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
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